

Pharmacokinetic Parameters of Methyl Gallate

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Methyl Gallate

CAS No.: 99-24-1

Cat. No.: S570261

Get Quote

The table below summarizes key pharmacokinetic parameters of MG from a rat study, which are essential for evaluating its drug-like properties [1].

Parameter	Value (Mean \pm SD)	Interpretation / Significance
Administration Route	Intraperitoneal (20 mg/kg)	Common for preclinical proof-of-concept studies.
Cmax (Maximum Blood Concentration)	34.72 \pm 17.32 μ M	The peak concentration level achieved in the blood.
Tmax (Time to Cmax)	0.85 \pm 0.70 h	Relatively rapid absorption into the systemic circulation.
AUC _{0-24 h} (Area Under the Curve)	109.9 \pm 73.40 h \cdot μ M	Measure of total drug exposure over 24 hours.
t _{1/2} (Elimination Half-life)	17.50 \pm 12.25 h	Suggests a slow elimination rate, potentially allowing for less frequent dosing.
Vd (Volume of Distribution)	530.95 \pm 247.54 L/kg	Very high volume, indicating extensive distribution into tissues beyond the bloodstream.
Cl (Clearance)	159.91 \pm 76.05 L/h/kg	High clearance rate, suggesting the body eliminates the compound rapidly.

Analytical and Experimental Methodologies

For reliable pharmacokinetic data, a robust and sensitive analytical method is required. The following protocol has been validated for quantifying MG in biological samples [1].

- **Analytical Technique:** Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This technique offers high sensitivity, specificity, and rapid analysis times [1].
- **Sample Volume:** A very small blood sample (10 μ L) is sufficient, which is a significant advantage for serial sampling in small animal studies [1].
- **Sample Preparation:** Deproteinization of the plasma sample with an equal volume of acetonitrile, followed by centrifugation to remove proteins before injecting the supernatant into the system [1] [2].
- **Chromatographic Separation:**
 - **Run Time:** 5 minutes, enabling high-throughput analysis.
 - **Mobile Phase:** Typically a gradient or isocratic mixture of organic solvents (e.g., methanol, acetonitrile) and an aqueous buffer [1] [2].
- **Mass Spectrometry Detection:** Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity [1].
- **Method Validation:**
 - **Linear Range:** 0.0195 - 20 μ M for MG.
 - **Lower Limit of Quantification (LLOQ):** 0.0195 μ M, indicating high sensitivity.
 - **Precision & Accuracy:** Intra- and inter-day variances were <15%, with accuracy within 80-120% [1].

Key Pharmacological Interactions and Advanced Delivery

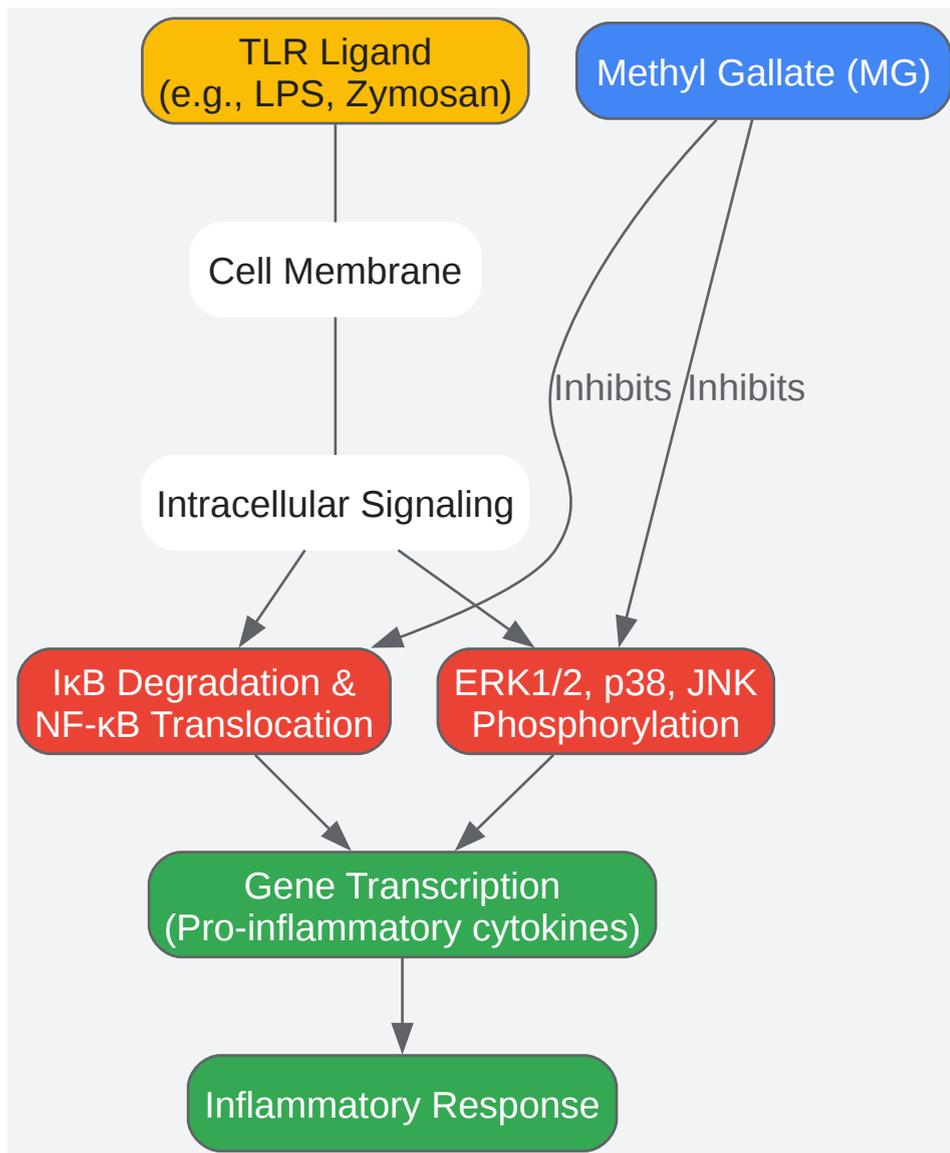
Understanding how MG interacts with other drugs and improving its delivery are critical for its development.

- **Combination Therapy:** MG shows promise in combination with antibiotics. When co-administered with marbofloxacin, MG demonstrated synergistic antibacterial effects *in vitro* without significantly altering the antibiotic's pharmacokinetics in rats. This suggests the combination can enhance efficacy without complicating the dosing regimen [2].
- **Advanced Drug Delivery:** To overcome limitations like rapid clearance, a novel **platelet-mimetic liposome (PML)** has been developed to encapsulate MG. This system offers [3]:
 - **Prolonged Circulation Time:** The biomimetic coating helps evade the immune system.
 - **Enhanced Targeted Delivery:** Specifically accumulates in inflamed colon tissue, showing promise for treating conditions like ulcerative colitis.

- **Improved Biosafety:** Demonstrated high compatibility with red blood cells and favorable safety in animal models.

Anti-Inflammatory Mechanism of Action

MG's therapeutic potential is largely attributed to its anti-inflammatory activity. The diagram below illustrates its mechanism at the molecular level, based on studies in immune cells [4] [5].



[Click to download full resolution via product page](#)

MG inhibits key signaling pathways to suppress inflammation.

Key Takeaways for Drug Development Professionals

- **Favorable PK Profile with Caveats:** MG demonstrates good absorption and a long half-life but has a very high volume of distribution and clearance. This profile requires further investigation to determine if it translates to sufficient bioavailability for therapeutic efficacy in different target tissues [1].
- **Synergistic Potential:** Its ability to synergize with existing antibiotics without affecting their PK makes it a compelling candidate for combination therapy against resistant bacteria [2] [6].
- **Innovation in Formulation is Crucial:** The development of advanced delivery systems, such as platelet-mimetic liposomes, is a promising strategy to overcome the inherent PK limitations of MG and achieve targeted, effective therapy [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. A validated liquid chromatography-tandem mass spectrometry method... [pubmed.ncbi.nlm.nih.gov]
2. Evaluation of the pharmacokinetic-pharmacodynamic ... [pmc.ncbi.nlm.nih.gov]
3. Methyl gallate-loaded platelet-mimetic liposome for ... [sciencedirect.com]
4. Methyl gallate attenuates inflammation induced by Toll-like ... [pubmed.ncbi.nlm.nih.gov]
5. Methyl gallate attenuates inflammation induced by Toll-like ... [link.springer.com]
6. Antibacterial activity of gallic acid and methyl against emerging... gallate [link.springer.com]

To cite this document: Smolecule. [Pharmacokinetic Parameters of Methyl Gallate]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b570261#methyl-gallate-pharmacokinetics-study>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com